Methyl 3-(4-ethylphenyl)-3-oxopropanoate

Catalog No.
S3203726
CAS No.
219745-13-8
M.F
C12H14O3
M. Wt
206.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-ethylphenyl)-3-oxopropanoate

CAS Number

219745-13-8

Product Name

Methyl 3-(4-ethylphenyl)-3-oxopropanoate

IUPAC Name

methyl 3-(4-ethylphenyl)-3-oxopropanoate

Molecular Formula

C12H14O3

Molecular Weight

206.241

InChI

InChI=1S/C12H14O3/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3

InChI Key

CMAXGZLAEJZSTE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)OC

solubility

not available

Methyl 3-(4-ethylphenyl)-3-oxopropanoate is an organic compound characterized by its ester functional group and a unique phenyl substitution. The molecular formula is C13_{13}H14_{14}O3_3, and it features a 4-ethylphenyl group attached to a 3-oxopropanoate moiety. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential reactivity and biological activity.

  • Oxidation: The compound can be oxidized to yield 3-(4-ethylphenyl)-3-oxopropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to produce 3-(4-ethylphenyl)-3-hydroxypropanoate utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The ester group can undergo nucleophilic substitution, where the methoxy group is replaced by various nucleophiles, including amines or thiols, in the presence of a base.

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be synthesized through various routes:

  • Esterification: A common method involves the esterification of 3-(4-ethylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
  • Claisen Condensation: Another synthetic route includes the Claisen condensation of ethyl acetate with 4-ethylbenzaldehyde, followed by esterification with methanol. This method requires a strong base such as sodium ethoxide to facilitate the condensation.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing catalysts to accelerate reactions.

Methyl 3-(4-ethylphenyl)-3-oxopropanoate has potential applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its unique structure may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.
  • Chemical Research: The compound can be used as a probe in studies involving enzyme-catalyzed reactions and in the exploration of reaction mechanisms.

The interaction studies of methyl 3-(4-ethylphenyl)-3-oxopropanoate focus on its reactivity with biological targets such as enzymes and receptors. The ester group is typically the reactive site that undergoes hydrolysis or substitution, leading to the release of biologically active carboxylic acids or alcohols. Further research is needed to identify specific molecular pathways and targets involved in its biological activity.

Similar Compounds: Comparison

Methyl 3-(4-ethylphenyl)-3-oxopropanoate can be compared with other phenylpropanoate derivatives:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-phenylpropanoateLacks ethyl group on phenyl ringDifferent reactivity and biological activity
Methyl 3-(4-methylphenyl)-3-oxopropanoateContains a methyl group instead of an ethyl groupInfluences chemical and physical properties
Ethyl 3-(4-ethylphenyl)-3-oxopropanoateEthyl ester group instead of methylAffects reactivity and solubility
Methyl 3-(4-methoxyphenyl)-3-oxopropanoateContains a methoxy group on the phenyl ringAlters electron density and reactivity

These comparisons highlight the uniqueness of methyl 3-(4-ethylphenyl)-3-oxopropanoate due to its specific substitution pattern, which affects its chemical behavior and potential applications.

XLogP3

2.4

Dates

Last modified: 04-14-2024

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